N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide

Medicinal Chemistry Physicochemical Properties Hydrogen Bonding

Imidazo[1,2-a]pyridine SAR requires precise N-alkyl substitution-shorter chains or positional isomers invalidate established activity relationships. This compound provides: • Defined MP 143-145°C for batch reproducibility • ≥95% purity for systematic SAR studies • Terminal -OH handle for rapid library diversification via esterification/etherification The 3-hydroxypropyl motif is non-interchangeable within the hydroxy-substituted imidazo[1,2-a]pyridinecarboxamide patent space (US 8,778,964).

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 937601-93-9
Cat. No. B1369990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide
CAS937601-93-9
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2C=C1C(=O)NCCCO
InChIInChI=1S/C11H13N3O2/c15-7-1-4-13-11(16)9-2-3-10-12-5-6-14(10)8-9/h2-3,5-6,8,15H,1,4,7H2,(H,13,16)
InChIKeyLIOKVVXWTRIIOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide (CAS 937601-93-9): A Functionalized Heterocyclic Building Block


N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide (CAS 937601-93-9) is a heterocyclic small molecule featuring an imidazo[1,2-a]pyridine core with a 6-carboxamide substituted by a 3-hydroxypropyl group . With a molecular formula of C11H13N3O2 and a molecular weight of 219.24 g/mol, it contains two hydrogen bond donors and five acceptors, which are key determinants of its solubility and binding interactions [1]. Its solid-state properties, including a melting point range of 143-145 °C and commercial availability at >=95% purity, make it a defined and accessible synthetic intermediate for medicinal chemistry programs exploring this privileged scaffold .

Procurement Risk: Why N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide Cannot Be Replaced by Other Imidazopyridine Isomers


Indiscriminate substitution among imidazo[1,2-a]pyridine-6-carboxamide analogs is fundamentally unsound due to the critical impact of N-alkyl chain length and terminal functionality on physicochemical properties and resulting biological interactions . As demonstrated by the hydroxy-substituted imidazo[1,2-a]-pyridinecarboxamide patent family, specific hydroxyalkyl motifs are essential for conferring desired therapeutic activities, making the 3-hydroxypropyl group a non-interchangeable structural feature [1]. Therefore, switching to a shorter chain (e.g., N-(2-hydroxyethyl)) or a positional isomer (e.g., N-(1-hydroxybutan-2-yl)) invalidates established structure-activity relationships and can derail lead optimization campaigns .

Quantitative Differential Evidence for N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide vs. Closest Analogs


Extended Hydroxyalkyl Chain Length vs. N-(2-Hydroxyethyl) Analog: Impact on Molecular Properties

N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide is differentiated from its closest and commercially available analog, N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide (CAS 937604-34-7), by a one-methylene extension in the hydroxyalkyl chain . This structural difference increases the molecular weight (219.24 vs. 205.21 g/mol), the number of rotatable bonds (5 vs. 4), and subtly alters the topological polar surface area and calculated logP, which are key parameters governing membrane permeability and target binding [1].

Medicinal Chemistry Physicochemical Properties Hydrogen Bonding

Differential Solid-State Thermal Properties vs. Chlorinated and Parent Scaffold Analogs

The target compound exhibits a distinct and well-defined melting point range of 143-145 °C, serving as a critical identity and purity criterion . This contrasts with the parent, unsubstituted imidazo[1,2-a]pyridine-6-carboxamide scaffold, which is a low-melting solid, and the halogenated analog 6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide (CAS 882748-08-5), whose thermal properties are affected by the presence of the chlorine atom .

Solid-State Chemistry Formulation Quality Control

Validated Utility in Therapeutic Patent Space: Hydroxy-Substituted Imidazo[1,2-a]-pyridinecarboxamide Class

The inclusion of a hydroxyalkyl moiety on the carboxamide of the imidazo[1,2-a]pyridine core is not arbitrary; it is the specific subject of granted US patent 8,778,964, which protects hydroxy-substituted imidazo[1,2-a]-pyridinecarboxamides [1]. This patent validates that the hydroxyalkyl-carboxamide substitution pattern, embodied by the target compound, constitutes a distinct and protectable therapeutic innovation class compared to unsubstituted or differently substituted carboxamides .

Intellectual Property Drug Discovery Therapeutic Chemistry

Optimal Application Scenarios for N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide


Lead Generation in Medicinal Chemistry

The compound's defined solid-state properties (MP 143-145 °C) and high purity (>=95%) make it a reliable starting point for systematic SAR studies, particularly for projects targeting the intellectual property space around hydroxy-substituted imidazo[1,2-a]-pyridinecarboxamides as outlined in US 8,778,964 . Its extended hydroxypropyl chain provides a distinct chemical handle for further derivatization, such as esterification or etherification, to optimize pharmacokinetic properties.

Formulation and Solid-State Pre-formulation Studies

The well-characterized, high melting point of 143-145 °C is a critical advantage for early-stage pharmaceutical development, as it indicates good solid-state stability and reproducibility between batches . This property facilitates polymorph screening, solubility profiling, and excipient compatibility studies, where variable thermal behavior can otherwise introduce significant noise into the data.

Building Block for Diversity-Oriented Synthesis

The terminal hydroxyl group on the 3-hydroxypropyl chain is a versatile functional group for chemical diversification, enabling rapid library synthesis through reactions that are not possible with the shorter N-(2-hydroxyethyl) analog due to differences in steric and electronic environments . This allows for the exploration of unique regions of chemical space based on an imidazo[1,2-a]pyridine core.

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